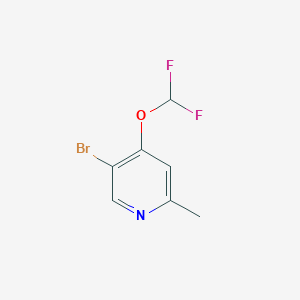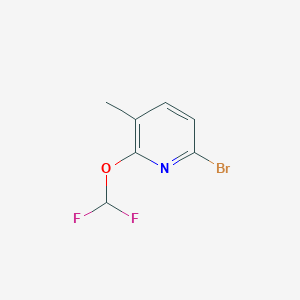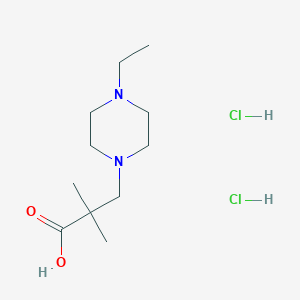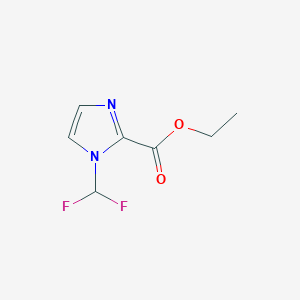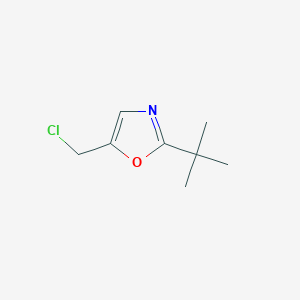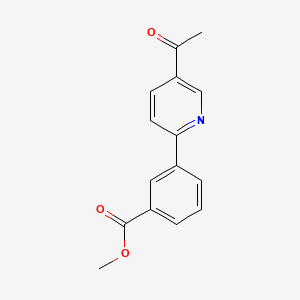
3-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester
Vue d'ensemble
Description
3-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester, also known as APBME, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Structural Investigation
Research involving derivatives similar to 3-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester focuses on synthesizing and structuring novel compounds. For instance, triorganostannyl esters of pyridinylimino substituted aminobenzoic acids have been synthesized, with studies emphasizing the investigation of their structural properties. These compounds, derived from the condensation of aminobenzoic acid with pyridine-2-carboxaldehyde, demonstrate significant potential in modifying the photophysical properties of metals and understanding ligand conformation and interactions (Dimitris Tzimopoulos et al., 2010).
Photocleavage Chain Reactions
Studies have also explored the photocleavage of esters similar to this compound, particularly in the presence of hydrogen donors. This process involves a chain reaction that leads to the production of benzoic acid and other byproducts, such as acetophenone and 3-acetylpyridine. The efficiency of these reactions can be significantly enhanced by the addition of basic additives like pyridine, shedding light on potential applications in photoremovable protecting groups and the radical nature of reduction mechanisms (Jaromír Literák et al., 2006).
Luminescent Properties
Another area of interest is the luminescent properties of pyridylthiazoles, compounds closely related to this compound. These studies have revealed that certain derivatives exhibit high fluorescence quantum yields and large Stokes shift values, making them promising candidates for applications in metal sensing and laser dyes (U. Grummt et al., 2007).
Propriétés
IUPAC Name |
methyl 3-(5-acetylpyridin-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10(17)13-6-7-14(16-9-13)11-4-3-5-12(8-11)15(18)19-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBPIYSVNWUDPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








